molecular formula C4H5ClN4 B3284418 3-Chloropyridazine-4,5-diamine CAS No. 78460-97-6

3-Chloropyridazine-4,5-diamine

Cat. No.: B3284418
CAS No.: 78460-97-6
M. Wt: 144.56 g/mol
InChI Key: SAHWCNYANVMMER-UHFFFAOYSA-N
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Description

3-Chloropyridazine-4,5-diamine is a chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 g/mol. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.

Scientific Research Applications

3-Chloropyridazine-4,5-diamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Biochemical Analysis

Biochemical Properties

3-Chloropyridazine-4,5-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of polyamines, such as ornithine decarboxylase and spermidine synthase . These interactions are crucial as they influence the levels of polyamines, which are essential for cell growth and differentiation. The compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can modulate the levels of polyamines, leading to changes in cell proliferation and apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways. It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to polyamine biosynthesis and degradation . It interacts with enzymes such as ornithine decarboxylase and spermidine synthase, influencing the levels of polyamines and other metabolites. These interactions can affect metabolic flux and the overall balance of metabolites within the cell. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the target sites. The distribution of this compound can influence its efficacy and toxicity, as it determines the concentration of the compound in different cellular compartments and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridazine-4,5-diamine typically involves the reaction of 3-chloropyridazine with ammonia or amines under specific conditions. One common method is the catalytic dehalogenation of 3-chloropyridazine in the presence of a base . Another approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic reactions using palladium or nickel catalysts. These reactions are typically carried out at elevated temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridazine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized pyridazine derivatives with different substituents.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with similar structural features but lacks the chlorine and amino groups.

    Pyridazinone: A derivative with an oxygen atom in the ring, exhibiting different biological activities.

    3-Aminopyridazine: Similar structure but without the chlorine atom, leading to different reactivity and applications.

Uniqueness

3-Chloropyridazine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and amino groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-chloropyridazine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-3(7)2(6)1-8-9-4/h1H,(H2,6,9)(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHWCNYANVMMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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